Methyl 2-(bromomethyl)-6-fluorobenzoate

Description

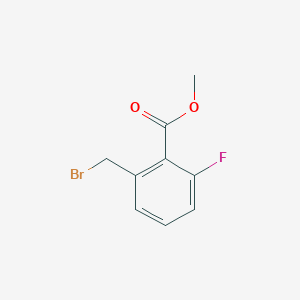

Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS: 197516-58-8) is a halogenated aromatic ester featuring a bromomethyl (-CH₂Br) group at the 2-position and a fluorine atom at the 6-position of the benzoate ring. This compound is structurally characterized by the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol, consistent with analogs sharing the same substituents in different positions . It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or nucleophilic substitutions, where the bromomethyl group acts as a reactive handle for further functionalization.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDNSKMFGSEPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Methyl 6-fluorobenzoate

This compound can be prepared by esterification of 6-fluorobenzoic acid with methanol under acidic conditions or by direct methylation of 6-fluorobenzoic acid derivatives.

Bromination of Methyl 6-fluorobenzoate

The key step is the selective bromination of the methyl group at the 2-position relative to the fluorine substituent. The following methods have been reported:

| Method | Reagents | Conditions | Notes | Yield/Remarks |

|---|---|---|---|---|

| Radical bromination with N-bromosuccinimide (NBS) | NBS, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) | Reflux in CCl4 or other inert solvent, light or heat initiation | Radical bromination selectively at benzylic position | High regioselectivity, moderate to high yield |

| Bromination using bromine (Br2) in presence of light or radical initiators | Br2, light or radical initiator | Room temperature or reflux | Less selective, risk of polybromination | Requires careful control |

| Bromination with phosphorus tribromide (PBr3) | PBr3 | Low temperature | Converts alcohol to bromide, less common for methyl group | Not typical for methyl group bromination |

| Other brominating agents | e.g., N-bromophthalimide, bromine in acetic acid | Varied | Less common, may lead to side reactions | Variable yields |

Among these, the NBS-mediated radical bromination is the most widely used due to its selectivity for benzylic positions and mild conditions.

- Dissolve methyl 6-fluorobenzoate in an inert solvent such as carbon tetrachloride or dichloromethane.

- Add N-bromosuccinimide (1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (~0.1 equivalents).

- Heat the reaction mixture under reflux with stirring and exposure to light or heat to initiate radical formation.

- Monitor the reaction progress by TLC or HPLC.

- Upon completion, cool the mixture and filter off succinimide byproduct.

- Extract and purify the product by recrystallization or chromatography.

- The presence of the fluorine atom at the 6-position influences the reactivity and regioselectivity of bromination due to its electron-withdrawing inductive effect.

- Reaction temperature control is critical to avoid overbromination or side reactions.

- Solvent choice affects the reaction rate and selectivity; non-polar solvents like CCl4 or dichloromethane are preferred.

- Radical initiator concentration impacts the efficiency; too much can cause side reactions.

- Purification typically involves filtration of succinimide byproduct and recrystallization from suitable solvents.

| Parameter | Optimal Conditions | Impact on Product Quality |

|---|---|---|

| Solvent | Carbon tetrachloride or dichloromethane | Ensures good solubility and radical stability |

| Brominating agent | N-bromosuccinimide (NBS) | Selective benzylic bromination |

| Radical initiator | AIBN or benzoyl peroxide (~10 mol%) | Efficient radical generation |

| Temperature | Reflux (~70°C for DCM, 77°C for CCl4) | Controls reaction rate and selectivity |

| Reaction time | 2-6 hours | Complete conversion without overbromination |

| Work-up | Filtration, extraction, recrystallization | High purity product |

While direct bromination of methyl 6-fluorobenzoate is the most straightforward, alternative routes include:

- Bromomethylation of methyl 6-fluorobenzoate via formaldehyde and hydrobromic acid under acidic conditions, though this can lead to mixtures.

- Conversion from 2-bromo-6-fluorobenzoic acid esters via halogen exchange or substitution reactions, but such methods are less common.

The preparation of methyl 2-(bromomethyl)-6-fluorobenzoate is most effectively achieved by radical bromination of methyl 6-fluorobenzoate using N-bromosuccinimide under controlled conditions. This method provides high regioselectivity and yields suitable for pharmaceutical intermediate synthesis. Optimization of solvent, temperature, and initiator concentration is essential for maximizing purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(bromomethyl)-6-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the bromomethyl group can yield methyl 2-(hydroxymethyl)-6-fluorobenzoate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Oxidation: Fluorinated benzoic acids.

Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several key areas:

1. Organic Synthesis

- Intermediate in Synthesis : Methyl 2-(bromomethyl)-6-fluorobenzoate serves as a versatile intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines or thiols, leading to diverse substituted products.

2. Medicinal Chemistry

- Drug Discovery : The compound has shown promise in drug development, particularly for designing molecules with specific biological activities. Its structural features may enhance interactions with biological targets, making it a candidate for anti-inflammatory or anticancer agents .

- Biological Probes : It is also investigated as a building block for bioactive compounds that can be used as probes in biological systems, aiding in the study of various biochemical processes.

3. Polymer Chemistry

- Chain Transfer Agents : In polymerization processes, this compound can act as a chain transfer agent. This application is crucial in controlling the molecular weight of polymers during emulsion polymerization of monomers like methyl methacrylate (MMA).

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-6-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The positional isomerism of fluorine and bromomethyl groups significantly influences the physicochemical and reactive properties of these compounds. Below is a comparative analysis of Methyl 2-(bromomethyl)-6-fluorobenzoate and its closest structural analogs:

| Compound Name | CAS Number | Bromomethyl Position | Fluorine Position | Structural Similarity Score |

|---|---|---|---|---|

| This compound | 197516-58-8 | 2 | 6 | 0.90 |

| Methyl 2-(bromomethyl)-5-fluorobenzoate | 138786-65-9 | 2 | 5 | 1.00 |

| Methyl 2-(bromomethyl)-3-fluorobenzoate | 142314-72-5 | 2 | 3 | 0.92 |

| Methyl 3-(bromomethyl)-5-fluorobenzoate | 816449-87-3 | 3 | 5 | 0.91 |

Key Observations:

Positional Effects on Similarity :

- The 5-fluoro isomer (CAS: 138786-65-9) exhibits the highest structural similarity (1.00 ) to the target compound, likely due to minimal steric or electronic deviations despite fluorine’s positional shift .

- 3-Fluoro (CAS: 142314-72-5) and 3-bromomethyl-5-fluoro (CAS: 816449-87-3) analogs show marginally reduced similarity (0.92 and 0.91 , respectively), attributed to altered electronic environments or steric hindrance .

Impact of Bromomethyl Position :

- Moving the bromomethyl group from the 2- to 3-position (CAS: 816449-87-3) reduces similarity (0.91 ), underscoring the critical role of substituent alignment in reactivity and intermolecular interactions .

Research Findings and Implications

Stability and Handling:

- All analogs share comparable molecular weights and formulae, but differences in melting points or solubility are anticipated due to crystallinity variations from substituent positioning.

Biological Activity

Methyl 2-(bromomethyl)-6-fluorobenzoate is an organic compound characterized by its unique structure, which includes a bromomethyl group and a fluorine atom attached to a benzoate backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrFO₂

- Molecular Weight : 251.06 g/mol

- Structure :

- The compound features a benzene ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 6-position.

The presence of both bromine and fluorine enhances the compound's lipophilicity and pharmacokinetic properties, which are crucial for its efficacy as a drug candidate.

The mechanism of action for this compound primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic attack, facilitating the formation of various substituted products. The fluorine atom influences the electronic properties of the benzene ring, thereby affecting the compound’s overall reactivity and stability.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, the introduction of halogen substituents has been correlated with enhanced selectivity and potency against specific cancer targets .

Pharmacological Applications

The compound is being explored for its potential in drug discovery, particularly in designing molecules with specific biological activities. It has been noted for its ability to serve as an intermediate in synthesizing bioactive compounds that target various biological pathways.

Study on Cell Viability

In one notable study, this compound was tested against several cancer cell lines to evaluate its cytotoxic effects. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 15.3 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 20.1 | Cell cycle arrest at G1 phase | |

| MCF-7 (Breast) | 18.7 | Inhibition of proliferation |

This data highlights the compound's ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the bromomethyl and fluorine substituents significantly impacted the biological activity of related compounds. For example, increasing the size or electronegativity of substituents on the benzene ring improved selectivity for specific molecular targets while reducing off-target effects .

Q & A

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 4.50 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃), 7.30–7.60 (m, 2H, Ar-H) |

| ¹³C NMR | δ 166.5 (C=O), 160.1 (d, J=245 Hz, C-F), 35.2 (CH₂Br), 52.8 (OCH₃) |

| ¹⁹F NMR | δ -112.5 (s, 1F) |

| IR | 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (C-F), 650 cm⁻¹ (C-Br) |

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents di-bromination |

| Solvent | CCl₃F or CCl₄ | Enhances radical stability |

| Initiator | AIBN (0.1 eq) | Ensures controlled initiation |

| Reaction Time | 4–6 hours | Balances conversion vs. side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.